Product packaging for R(-)-N-Allylnorapomorphine hydrobromide(Cat. No.:)

R(-)-N-Allylnorapomorphine hydrobromide

Cat. No.: B10763388
M. Wt: 374.3 g/mol
InChI Key: LRQIVCBYMGMPLT-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

R(-)-N-Allylnorapomorphine hydrobromide is a potent and selective dopamine receptor agonist with a high affinity for D1-like receptors. This enantiomerically pure compound is a crucial research tool in neuropharmacology for elucidating the complex signaling pathways and physiological functions of the dopaminergic system. Its primary research value lies in its ability to help scientists investigate receptor selectivity, G-protein coupling, and downstream effector mechanisms in models of psychiatric and neurological disorders. Researchers utilize this aporphine derivative to study its effects on locomotor activity, reward pathways, and cognitive functions, providing critical insights relevant to conditions such as Parkinson's disease and schizophrenia. The compound's mechanism of action involves the direct activation of postsynaptic D1 receptors, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. Supplied as the hydrobromide salt, it offers enhanced stability and solubility for experimental applications. This product is intended For Research Use Only and is a vital reagent for in vitro binding assays, cell-based signaling studies, and advanced in vivo pharmacological research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20BrNO2 B10763388 R(-)-N-Allylnorapomorphine hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

IUPAC Name

(6aR)-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide

InChI

InChI=1S/C19H19NO2.BrH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h2-7,15,21-22H,1,8-11H2;1H/t15-;/m1./s1

InChI Key

LRQIVCBYMGMPLT-XFULWGLBSA-N

Isomeric SMILES

C=CCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Br

Canonical SMILES

C=CCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Br

solubility

27.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Pharmacological Mechanisms of Action

Agonist Activity at Dopamine (B1211576) Receptors

R(-)-N-Allylnorapomorphine is a derivative of (R)-(-)-norapomorphine, synthesized to investigate the structural requirements for interaction with dopaminergic receptors. As an agonist, it binds to and activates dopamine receptors, mimicking the effect of the endogenous neurotransmitter, dopamine. A study evaluating a series of N-substituted analogues of (R)-(-)-norapomorphine assessed their affinity for dopamine receptor sites in rat striatal tissue and found that the properties of the N-alkyl side chain, such as in the N-allyl derivative, were related to affinity and dopaminergic activity nih.gov.

The five subtypes of dopamine receptors are classified into two main families based on their signaling mechanisms: the D1-like family (D1 and D5), which stimulates adenylyl cyclase, and the D2-like family (D2, D3, and D4), which inhibits adenylyl cyclase nih.gov. The interaction of R(-)-N-Allylnorapomorphine with these subtypes is not uniform, showing selectivity primarily for the D2-like family.

Research indicates that R(-)-N-Allylnorapomorphine and its related compounds have a relatively low affinity for D1 receptor sites nih.gov. In a study of various N-substituted norapomorphine (B1212033) analogues, all eleven compounds evaluated demonstrated comparatively weak binding at D1 sites nih.gov.

R(-)-N-Allylnorapomorphine demonstrates a more significant interaction with the D2-like receptor family. Studies have shown that N-allyl substitution on the norapomorphine structure contributes to high affinity at D2 and agonist-binding sites nih.gov. The affinity and activity profile for D2 receptors was found to be optimal with N-cyclopropylmethyl, N-allyl, N-propyl, or N-ethyl substitutions nih.gov.

Table 1: Comparative Dopamine Receptor Affinity of N-Substituted Norapomorphine Analogues

Compound (N-substituent)D1 AffinityD2 Affinity & Agonist Activity
N-propylLowHigh
N-ethylLowHigh
N-allyl Low High nih.gov
N-cyclopropylmethylLowHigh
N-isopropylLowMarkedly Reduced nih.gov
N-isobutylLowMarkedly Reduced nih.gov

Signal transduction is the process by which a signal from outside a cell is transmitted inward, causing a specific cellular response wikipedia.org. When R(-)-N-Allylnorapomorphine binds to dopamine receptors, which are G protein-coupled receptors (GPCRs), it initiates a cascade of intracellular events nih.gov. The specific pathway depends on the receptor family engaged. Activation of D2-like receptors, for which this compound has a higher affinity, typically involves the inhibition of adenylyl cyclase through the Gαi/o protein subunit nih.gov.

Adenylyl cyclase is a critical enzyme responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a key second messenger nih.govyoutube.com. The interaction of R(-)-N-Allylnorapomorphine with D2-like receptors leads to the inhibition of adenylyl cyclase activity, thereby reducing the intracellular levels of cAMP nih.gov. This modulation of cAMP is a central mechanism through which D2-like receptor agonists exert their cellular effects.

Chronic exposure to opioids, such as morphine, can lead to a compensatory upregulation or sensitization of the adenylyl cyclase system nih.govbiorxiv.org. When the opioid is withdrawn, this sensitization results in a rebound hyperactivity of the enzyme, leading to a "cAMP overshoot," where intracellular cAMP levels rise significantly above baseline biorxiv.orgresearchgate.net. This phenomenon is considered a biochemical correlate of opioid dependence and withdrawal nih.gov.

In a high-throughput screening study designed to identify compounds that could inhibit this morphine-induced cAMP overshoot, R(-)-N-Allylnorapomorphine hydrobromide was identified as an active inhibitor nih.govnih.gov. The study utilized a cell-based assay with Neuroblastoma × Glioma hybrid cells (NG108-15), which express opiate receptors coupled to adenylyl cyclase nih.govnih.gov. This compound was found to inhibit the cAMP overshoot with a potency (IC50) of 16.35 μM and an efficacy of 65% relative to the control nih.gov.

Table 2: Activity of this compound in a Morphine-Induced cAMP Overshoot Assay

CompoundPotency (IC50)Efficacy (% Inhibition)
This compound 16.35 μM nih.gov65% nih.gov

Cellular Signal Transduction Pathways Modulated by Receptor Activation

Phosphoinositide Metabolism Engagement

The engagement of this compound with phosphoinositide (PI) metabolism is primarily understood through its action as a potent dopamine D2-like receptor agonist. The D2 family of receptors, which includes D2, D3, and D4 subtypes, are G-protein coupled receptors (GPCRs) that can influence various intracellular signaling cascades, including PI metabolism sigmaaldrich.com.

While the canonical pathway for D2-like receptors involves the inhibition of adenylyl cyclase, evidence suggests they also modulate phosphoinositide turnover sigmaaldrich.com. However, the precise nature of this interaction is complex and can be context-dependent. Some studies have indicated that stimulation of D2 receptors does not affect the accumulation of inositol phosphates (IP1, IP2, IP3) in certain brain regions like the rat striatum, suggesting no direct activation of the phospholipase C (PLC) pathway that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) nih.gov.

Conversely, other research demonstrates that D2 receptor activation can engage with the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway nih.govmssm.edu. This form of engagement is distinct from the PLC pathway but is critically dependent on phosphoinositide messengers. For instance, the agonist bromocriptine, acting through the D2 receptor, has been shown to transactivate the epidermal growth factor receptor (EGFR), leading to the activation of PI3K and the subsequent phosphorylation of Akt nih.govmssm.edu. This suggests that specific dopamine agonists can stabilize D2 receptor conformations that couple to a PI3K/Akt pathway, representing a significant interaction with cellular phosphoinositide metabolism nih.gov. Therefore, it is plausible that R(-)-N-Allylnorapomorphine, as a D2 agonist, may influence phosphoinositide signaling through these non-canonical, PI3K-dependent mechanisms rather than direct PLC activation.

Calcium Channel and Potassium Conductance Modulation

As a dopamine D2-like receptor agonist, this compound is expected to exert significant influence over ion channel activity, particularly modulating calcium channels and potassium conductance. These actions are fundamental to the inhibitory effects of D2 receptor activation on neuronal excitability.

Potassium Conductance Modulation: Activation of D2 receptors is strongly linked to an increase in potassium (K+) conductance nih.govsemanticscholar.org. This effect is typically mediated by the Gβγ subunits of the Gi/o protein, which directly gate G-protein-coupled inwardly-rectifying potassium (GIRK) channels frontiersin.org. The opening of these channels allows K+ ions to flow out of the cell, leading to membrane hyperpolarization nih.govsemanticscholar.org. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby producing an inhibitory effect on the neuron. Studies on various cell types, including striatal neurons and pituitary lactotrophs, have demonstrated that D2 agonists evoke a robust increase in K+ conductance, which is a primary mechanism of their inhibitory action nih.govpnas.org.

Calcium Channel Modulation: In addition to modulating potassium channels, D2 receptor activation inhibits voltage-gated calcium channels (VGCCs) nih.govtandfonline.comnih.gov. This inhibition reduces the influx of calcium (Ca2+) into the cell, which is a critical step in processes like neurotransmitter release. The primary targets for this modulation are N-type (CaV2.2) and R-type calcium channels nih.gov. The D2 receptor can physically associate with N-type channels to form a signaling complex tandfonline.com. The inhibition is mediated by both voltage-dependent mechanisms (via Gβγ subunits) and voltage-independent pathways tandfonline.com. By reducing Ca2+ entry through these channels, D2 agonists like apomorphine (B128758) effectively decrease neuronal excitability and inhibit the release of catecholamines and other neurotransmitters nih.gov.

Receptor Binding Kinetics and Affinity

The binding characteristics of this compound are defined by its high affinity and selectivity for dopamine D2-like receptors. While specific kinetic data for the N-allyl derivative is not extensively detailed, the profile can be inferred from closely related N-alkyl substituted norapomorphine compounds, which have been studied in detail.

Quantitative Analysis of Receptor Binding Profiles

Quantitative analysis reveals a strong preference for the D2 receptor over the D1 receptor. Studies on N-alkyl analogs of norapomorphine demonstrate that the nature of the N-substituent is a key determinant of D2 versus D1 affinity and selectivity nih.gov. For instance, the N-propyl analog, (R)-(-)-2-methoxy-N-n-propylnorapomorphine, shows a very high affinity for the D2 receptor.

Below is a data table of binding affinities for a representative N-alkyl-norapomorphine compound at rat forebrain dopamine receptors.

CompoundDopamine D2 Receptor Ki (nM)Dopamine D1 Receptor Ki (nM)
(R)-(-)-2-methoxy-N-n-propylnorapomorphine1.36450

Ki (Inhibitory constant) is a measure of binding affinity; a lower value indicates a higher affinity. Data derived from a study on N-alkyl-2-methoxy-11-hydroxynoraporphines nih.gov.

Receptor Selectivity and Specificity Assessments

The receptor binding profile demonstrates a pronounced selectivity for the dopamine D2 receptor. Based on the affinity data for the closely related N-propyl analog, the compound is over 4900-fold more selective for the D2 receptor compared to the D1 receptor (Ki of 6450 nM for D1 vs. 1.3 nM for D2) nih.gov. This high degree of selectivity is a hallmark of the apomorphine scaffold with specific N-alkyl substitutions.

This selectivity indicates that the pharmacological effects of R(-)-N-Allylnorapomorphine are overwhelmingly mediated by its interaction with the D2-like family of dopamine receptors (D2, D3, D4). The N-allyl group, similar to the N-propyl group, confers high affinity and selectivity for this receptor subfamily nih.gov. This specificity is crucial for its mechanism of action, as it ensures that its effects are targeted primarily through the signaling pathways associated with D2 receptors, such as the modulation of potassium and calcium channels and the inhibition of adenylyl cyclase.

Structure Activity Relationship Sar Investigations

Exploration of Chemical Substitutions and Their Pharmacological Impact

The pharmacological profile of apomorphine (B128758) derivatives is significantly influenced by the nature of the substituent on the nitrogen atom. A series of N-substituted analogs of (R)-(-)-norapomorphine have been synthesized and evaluated to determine the optimal structural features of the N-alkyl side chain for interaction with D-1 and D-2 dopamine (B1211576) receptors. nih.gov

Optimal affinity for the D-2 receptor and agonist binding sites, as well as potent agonist activity, was observed with specific N-substitutions. The N-cyclopropylmethyl and N-allyl groups were found to confer the highest affinity and activity, followed closely by the N-propyl and N-ethyl substituted compounds. nih.gov This highlights the favorable impact of the N-allyl group in R(-)-N-Allylnorapomorphine on its dopaminergic activity.

Conversely, modifications that introduce steric hindrance, such as branching of the N-alkyl side chain (e.g., N-isopropyl and N-isobutyl), led to a marked decrease in D-2 affinity and activity. nih.gov Furthermore, the introduction of highly electronegative fluorine atoms in the N-trifluoroethyl and N-pentafluoropropyl derivatives resulted in low affinity for all dopamine receptor sites and a lack of agonistic activity. This is attributed to a decrease in the basicity of the nitrogen atom, which hinders its ability to exist in a cationic state at physiological pH—a proposed requirement for high-affinity binding to dopamine receptors. nih.gov

Impact of N-Substitutions on Dopamine Receptor Affinity and Activity
N-SubstituentRelative D-2 Receptor AffinityRelative Agonist ActivityKey Observation
N-CyclopropylmethylHighHighOptimal substitution for D-2 affinity and activity. nih.gov
N-AllylHighHighConfers high D-2 affinity and agonist activity. nih.gov
N-PropylModerate-HighModerate-HighSlightly less potent than N-allyl and N-cyclopropylmethyl. nih.gov
N-EthylModerate-HighModerate-HighSimilar in activity to the N-propyl analog. nih.gov
N-IsopropylLowLowBranching reduces affinity and activity due to steric hindrance. nih.gov
N-IsobutylLowLowBranching significantly decreases D-2 affinity and activity. nih.gov
N-TrifluoroethylVery LowInactiveElectronegative fluorine atoms reduce nitrogen basicity. nih.gov
N-PentafluoropropylVery LowInactiveReduced nitrogen basicity impairs receptor binding. nih.gov

Comparative Analysis with Apomorphine Derivatives and Analogs

The pharmacological properties of R(-)-N-Allylnorapomorphine are best understood through comparative analysis with other apomorphine derivatives. Such comparisons reveal the nuanced effects of different structural modifications on receptor interactions.

As established, the N-allyl group in R(-)-N-Allylnorapomorphine is a key determinant of its high affinity and agonist activity at D-2 dopamine receptors, comparable to the N-cyclopropylmethyl derivative and superior to N-propyl and N-ethyl analogs. nih.gov The introduction of branched alkyl groups or fluoroalkyl substituents at the nitrogen position significantly diminishes dopaminergic activity, underscoring the specific spatial and electronic requirements of the N-substituent binding pocket on the receptor. nih.gov

Further SAR studies on the apomorphine scaffold have explored substitutions on other parts of the molecule. For instance, modifications to the catechol ring system can also modulate activity. However, the consistent finding across various studies is the critical role of the N-substituent in defining the potency and selectivity of these compounds as dopamine receptor ligands.

Comparative Dopaminergic Activity of N-Substituted Norapomorphine (B1212033) Analogs
CompoundN-SubstituentD-2 Receptor Affinity RankingAgonist Activity Ranking
N-CyclopropylmethylnorapomorphineCyclopropylmethyl11
R(-)-N-AllylnorapomorphineAllyl≥1≥1
N-PropylnorapomorphinePropyl22
N-EthylnorapomorphineEthyl22
N-IsopropylnorapomorphineIsopropyl33
N-IsobutylnorapomorphineIsobutyl33

Computational Methodologies in SAR Elucidation

Computational chemistry has become an indispensable tool in the elucidation of SAR for complex molecules like R(-)-N-Allylnorapomorphine. These in silico methods provide valuable insights into the molecular interactions governing ligand-receptor binding and can guide the rational design of new, more potent, and selective analogs.

In silico modeling, encompassing techniques such as molecular docking and pharmacophore modeling, has been applied to understand the binding of apomorphine derivatives to dopamine receptors. semanticscholar.orgnih.gov Molecular docking studies can predict the preferred binding orientation and conformation of R(-)-N-Allylnorapomorphine within the active site of dopamine receptor subtypes. These models can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govyoutube.com For apomorphine analogs, a pharmacophore model would typically include features like aromatic rings, a hydrogen bond donor (from the catechol hydroxyl groups), a hydrogen bond acceptor, and a positive ionizable feature (the nitrogen atom). By mapping R(-)-N-Allylnorapomorphine onto such a model, researchers can rationalize its high affinity and identify regions of the molecule that are critical for receptor recognition.

R-group decomposition is a computational technique that systematically analyzes a series of related compounds by breaking them down into a common core scaffold and variable substituent groups (R-groups). This method is particularly useful for understanding the SAR of N-substituted norapomorphine derivatives. By analyzing the properties of different N-substituents (such as size, lipophilicity, and electronic effects) and correlating them with biological activity, it is possible to identify the optimal characteristics for the R-group at the nitrogen position.

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by developing mathematical models that quantitatively describe the relationship between the chemical structure and biological activity of a series of compounds. pharmacophorejournal.com For apomorphine analogs, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.govontosight.ainih.govmdpi.comijpsonline.comgoogle.comresearchgate.netresearchgate.net These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties. ijpsonline.com By correlating these fields with the observed biological activities, QSAR models can be built to predict the activity of novel, unsynthesized analogs and to generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity. mdpi.com For instance, a CoMFA model of N-substituted norapomorphines might show a sterically favored region around the N-allyl group, consistent with the experimental data.

Preclinical in Vitro and in Vivo Research Paradigms

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic candidates. This process typically involves the development and validation of robust assay platforms and systematic screening strategies.

Development and Validation of Cell-Based Assay Platforms

The development of cell-based assays is a critical first step in HTS, providing a biologically relevant context to screen for compound activity. These assays are meticulously validated to ensure reliability, reproducibility, and suitability for automated screening. A thorough search of scientific databases and literature archives, however, did not yield any specific studies detailing the development or validation of cell-based assay platforms explicitly for the screening of R(-)-N-Allylnorapomorphine hydrobromide. While numerous cell-based assays exist for the broader class of dopaminergic compounds, specific methodologies tailored to or validated with this compound are not documented in the available literature.

Library Screening Strategies and Hit Identification (e.g., LOPAC Library)

Compound libraries, such as the Library of Pharmacologically Active Compounds (LOPAC), are frequently employed in HTS campaigns to identify novel biological activities of known molecules. Despite the inclusion of a wide range of receptor ligands and other bioactive molecules in such libraries, there is no published evidence of this compound being identified as a "hit" in any screening campaign utilizing the LOPAC library or similar collections. Furthermore, no studies were found that describe library screening strategies specifically designed around this compound as a reference or a test agent.

Applications in Neurobiological Research Models

To understand the potential neurobiological effects of a compound, researchers utilize various cellular and experimental models that recapitulate aspects of the nervous system.

Studies in Neuroblastoma and Glioma Hybrid Cell Lines

Neuroblastoma and glioma hybrid cell lines, such as the NG108-15 cell line, are well-established models in neuropharmacology, expressing a variety of neuronal properties, including receptors for neurotransmitters. A comprehensive review of the literature did not uncover any preclinical research investigating the effects of this compound on these specific hybrid cell lines. Consequently, there is no available data on its potential interactions with receptors or signaling pathways in this cellular context.

Modulation of Neural Precursor and Stem Cell Biology

The modulation of neural precursor and stem cell biology is a significant area of research for potential regenerative therapies in neurological diseases. Investigations in this field often explore the effects of compounds on cell proliferation, differentiation, and survival. There is currently no scientific literature available that documents studies on the effects of this compound on neural precursor or stem cell populations.

Investigations of Dopaminergic System Regulation in Experimental Models

Given its structural similarity to apomorphine (B128758), a well-known dopamine (B1211576) agonist, it would be logical to expect investigations into the effects of this compound on the dopaminergic system. However, a detailed search for in vivo or in vitro experimental models examining its role in dopaminergic system regulation, such as neurotransmitter release, receptor binding, or signaling pathways, did not yield any specific research findings. While general studies on apomorphine and its analogues exist, specific preclinical data for this compound in this context is absent from the public domain.

Investigational Roles in Disease-Oriented Research

This compound has been examined in various preclinical research settings to determine its potential biological activities. These investigations have primarily focused on its effects in cancer cell line studies, as an enzyme inhibitor, and in models of cellular stress.

Cancer Cell Line Studies (e.g., Small Cell Lung Carcinoma, Brain Cancer)

Currently, there is limited direct research available from the provided search results detailing the effects of this compound on small cell lung carcinoma (SCLC) and brain cancer cell lines. While extensive research exists on the molecular subtypes and therapeutic targets for SCLC and the metabolic properties of glioblastoma cell lines, the specific role of this compound in these contexts has not been elucidated in the available literature. nih.govnih.govbiorxiv.orgdepmap.orgnih.govmdpi.comnih.gov

Enzyme Inhibition Research (e.g., APOBEC3G Cytosine Deaminase, Giardia Lamblia Carbamate Kinase)

This compound has been identified as an inhibitor of multiple enzymes in high-throughput screening studies.

APOBEC3G Cytosine Deaminase: The compound was investigated for its ability to inhibit the catalytic activity of APOBEC3G (A3G), a single-stranded DNA cytosine deaminase that plays a role in the innate immune response to viruses. nih.gov In a high-throughput screening effort to identify chemical inhibitors of this enzyme, this compound was among 34 compounds found to inhibit A3G's catalytic function. nih.gov Many of the identified inhibitors, including this compound, possess a catechol moiety, which is believed to react with a cysteine in the A3G catalytic domain, leading to competitive steric inhibition. nih.gov

Giardia lamblia Carbamate Kinase (glCK): The compound was also screened for its inhibitory effects on Giardia lamblia carbamate kinase (glCK), an enzyme essential for the parasite's metabolism and considered a potential drug target. nih.govsemanticscholar.org In a luminescent enzyme-coupled assay, this compound was identified as an inhibitor of glCK. semanticscholar.org This compound was part of a group of polyphenolic molecules, many of which are dopamine mimetics, that demonstrated inhibitory activity against the kinase. semanticscholar.org

Table 1: Enzyme Inhibition Data for this compound

Enzyme Target Reported IC50 Efficacy (% Inhibition) Source
APOBEC3G Cytosine Deaminase >200 µM 2.9 (Ratio of Activity) nih.gov
Giardia lamblia Carbamate Kinase 3.66 µM 89.0% semanticscholar.org

Cellular Stress Response Models (e.g., Hypoxia-Reoxygenation Injury)

Hypoxia-reoxygenation (H/R) injury is a model used to study the cellular damage that occurs when oxygen supply is restored after a period of oxygen deprivation, a key element of ischemia-reperfusion injury in various diseases. nih.govnih.gov This process can lead to the generation of reactive oxygen species and subsequent cell damage. nih.gov However, based on the available search results, there is no specific information linking this compound to studies involving cellular stress response models like hypoxia-reoxygenation injury.

Analytical and Bioanalytical Methodologies

Chromatographic and Spectrometric Approaches for Compound Detection

High-performance liquid chromatography (HPLC) is a primary technique for the separation and quantification of R(-)-N-Allylnorapomorphine hydrobromide. Due to the compound's structural similarity to apomorphine (B128758) and its derivatives, established methods for these related compounds are often adapted.

Chromatographic Conditions:

A common approach involves reversed-phase HPLC (RP-HPLC) coupled with a suitable detector. Chiral chromatography is also essential for separating the R(-) enantiomer from its S(+) counterpart, ensuring stereospecific analysis. nih.gov

Column: A reversed-phase cellulose-based chiral column, such as a Chiralcel OD-R (250 x 4.6 mm I.D.), is effective for the enantioselective separation of apomorphine analogs. nih.gov For general analysis, a standard C18 column can be utilized. sci-hub.ru

Mobile Phase: The mobile phase composition is critical for achieving optimal separation. A typical mobile phase for chiral separation consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as sodium perchlorate (B79767), with the pH adjusted to be acidic. nih.gov For instance, a mobile phase of 35:65 (v/v) acetonitrile-0.05 M sodium perchlorate (pH 2.0) has been used successfully for apomorphine enantiomers. nih.gov

Detection: Ultraviolet (UV) detection is a common method, with the wavelength of maximum absorbance for apomorphine and its analogs typically around 273 nm. nih.gov Fluorescence detection can also be employed for enhanced sensitivity. ingentium.com

Spectrometric Detection:

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and selectivity for the detection of this compound, especially in complex biological matrices. nih.gov

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used ionization techniques for this class of compounds.

Mass Analysis: Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion of the analyte and its fragmentation into product ions. This multiple reaction monitoring (MRM) provides a high degree of specificity and reduces background noise, leading to low limits of quantification.

The table below summarizes typical chromatographic and spectrometric parameters for the analysis of apomorphine analogs, which are applicable to this compound.

ParameterTypical Conditions
Chromatography
ColumnReversed-phase C18 or Chiral Cellulose-based
Mobile PhaseAcetonitrile/Aqueous buffer (e.g., sodium perchlorate, potassium dihydrogen phosphate) with pH adjustment
Flow Rate0.5 - 1.0 mL/min
DetectionUV (272-273 nm) or Fluorescence
Mass Spectrometry
IonizationESI or APCI
Analysis ModeMultiple Reaction Monitoring (MRM)

Assay Development and Optimization for Biological Samples

The development of a robust and reliable bioanalytical assay is a multi-step process that is essential for accurately measuring the concentration of this compound in biological samples such as plasma or serum.

Sample Preparation:

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte. Solid-phase extraction (SPE) is a widely used technique for the extraction of apomorphine and its analogs from biological fluids. nih.govnih.gov A C8 or C18 sorbent can be used to retain the compound of interest, which is then eluted with an appropriate organic solvent. nih.gov

Method Validation:

A bioanalytical method must be validated to ensure its reliability. Key validation parameters, in accordance with regulatory guidelines, include:

Linearity: The assay should demonstrate a linear relationship between the detector response and the concentration of the analyte over a defined range. For apomorphine enantiomers, linear calibration curves have been established from 10 to 1000 ng/mL. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For the R-(-)-enantiomer of apomorphine, accuracy has been reported with errors between 3.1-6.9%, and precision with a relative standard deviation (R.S.D.) of 0.2-4.7%. nih.gov

Selectivity and Specificity: The assay must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous substances.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. For apomorphine enantiomers in serum, the detection and quantitation limits have been reported as 10 ng/mL. nih.gov

Recovery: The efficiency of the extraction process is determined by the recovery of the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be evaluated.

The following table provides an example of acceptance criteria for a validated bioanalytical method for an apomorphine analog.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the LOQ)
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LOQ)
Selectivity No significant interference at the retention time of the analyte and internal standard
Recovery Consistent, precise, and reproducible
Stability Analyte concentration within ±15% of the initial concentration

Broader Implications and Future Research Trajectories

Identification of Novel Pharmacological Targets

The primary pharmacological profile of R(-)-N-Allylnorapomorphine is characterized by its activity at dopamine (B1211576) receptors. Research into a series of N-substituted analogues of (R)-(-)-norapomorphine has shown that the N-allyl derivative possesses optimal affinity for D-2 dopamine receptors and dopamine agonist binding sites. nih.gov In contrast, all eleven compounds evaluated in the study, including the N-allyl variant, demonstrated relatively low affinity for D-1 dopamine receptor sites. nih.gov This selectivity is a key aspect of its known pharmacological action.

However, the chemical structure of R(-)-N-Allylnorapomorphine invites speculation and suggests future research into its potential interaction with other receptor systems. The N-allyl group is a classic moiety in opioid pharmacology, famously present in opioid receptor antagonists like naloxone (B1662785) and nalorphine. While the core scaffold of apomorphine (B128758) is distinct from that of morphine, the presence of this N-allyl group warrants investigation into whether R(-)-N-Allylnorapomorphine has any affinity, even if minor, for opioid receptors or other related targets. Future research trajectories should include comprehensive receptor screening assays to profile the binding of R(-)-N-Allylnorapomorphine against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. Such studies could uncover unexpected off-target activities or novel secondary pharmacological targets, which could be exploited for new therapeutic applications or could help explain a more complex in-vivo pharmacological profile.

Potential for Therapeutic Lead Optimization

Lead optimization is a critical phase in drug discovery where a promising compound (a "lead") is systematically modified to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. danaher.com R(-)-N-Allylnorapomorphine itself can be viewed as a product of such optimization from the parent compound, (R)-(-)-norapomorphine. The systematic substitution at the nitrogen atom has provided valuable insights into the structure-activity relationships (SAR) for D-2 receptor affinity. nih.gov

Studies have demonstrated that the nature of the N-alkyl side chain significantly influences D-2 receptor affinity and agonist activity. The electronic, steric, and lipophilic properties of the substituent are directly related to these pharmacological outcomes. nih.gov For instance, optimal D-2 affinity and activity are observed with N-propyl, N-ethyl, N-cyclopropylmethyl, and N-allyl groups. nih.gov Conversely, branching the alkyl chain (e.g., N-isopropyl, N-isobutyl) or adding highly electronegative atoms (e.g., N-trifluoroethyl) markedly diminishes affinity and activity, likely due to steric hindrance or reduced basicity of the nitrogen atom. nih.gov These findings highlight a clear path for future lead optimization efforts. Further modifications of the N-allyl group—for example, by altering its length, rigidity, or incorporating other functional groups—could fine-tune the compound's interaction with the D-2 receptor. The goal would be to potentially enhance selectivity over other dopamine receptor subtypes or other neurotransmitter receptors, or to modulate the compound's functional activity, creating biased agonists that preferentially activate specific downstream signaling pathways. nih.govacs.org

N-SubstituentRelative D-2 Receptor Affinity & Agonist ActivityInferred Structural Impact
-CH₂CH=CH₂ (Allyl)HighOptimal size, lipophilicity, and electronic properties for receptor binding. nih.gov
-CH₂CH₂CH₃ (Propyl)HighSimilar favorable properties to the allyl group. nih.gov
-CH(CH₃)₂ (Isopropyl)Markedly ReducedSteric hindrance from branching likely disrupts optimal receptor fit. nih.gov
-CH₂CF₃ (Trifluoroethyl)LowElectronegative fluorine atoms decrease nitrogen basicity, reducing binding. nih.gov

Understanding Complex Neurotransmitter Interactions and Systems Biology

As a potent D-2 receptor agonist, R(-)-N-Allylnorapomorphine acts on a critical hub within the central nervous system. Dopamine D-2 receptors are key regulators of neuronal activity, involved in motor control, motivation, and cognition. patsnap.compatsnap.comwikipedia.org Activation of D-2 receptors, which are coupled to Gαi/o proteins, typically leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of various ion channels. researchgate.net

The future research implications extend beyond the direct effects on dopaminergic cells. The dopamine system is intricately linked with other major neurotransmitter systems, including the glutamate (B1630785) and GABA systems. D-2 autoreceptors, for instance, provide feedback inhibition that controls the synthesis and release of dopamine, thereby influencing the entire neural circuit in which these neurons operate. nih.gov By selectively stimulating D-2 receptors, compounds like R(-)-N-Allylnorapomorphine can be used as chemical probes to unravel these complex interactions. For example, research could focus on how its administration alters glutamate release in the striatum or GABAergic transmission in the prefrontal cortex. This provides a systems-level view of brain function, moving from the action at a single receptor to the integrated response of a neural network. frontiersin.org

From a systems biology perspective, studying the downstream effects of R(-)-N-Allylnorapomorphine can help map the intracellular signaling cascades and gene transcription networks regulated by D-2 receptor activation. Understanding how this specific ligand influences pathways like the Akt-GSK3 pathway or interacts with scaffolding proteins can provide a more nuanced picture of dopamine signaling in both healthy and diseased states, such as Parkinson's disease or schizophrenia. nih.gov

Q & A

Basic Research Questions

What are the recommended synthetic routes for R(-)-N-Allylnorapomorphine hydrobromide, and how can purity be validated?

Methodological Answer:
The synthesis involves reacting normorphine with allyl bromide under controlled amine formation conditions . Post-reaction, purification typically employs crystallization from a DCM/MeOH (9:1) solvent system, yielding a grey solid with a decomposition point of ~159°C . Purity validation requires:

  • HPLC : Retention time (Rf) of 0.47 under standardized conditions .
  • 1H-NMR (300 MHz) : Confirmation of structural integrity via characteristic peaks (e.g., allyl group protons at δ 5.2–5.8 ppm) .
  • Elemental Analysis : Calculated vs. observed C, H, N percentages (e.g., C 60.65%, H 5.89%, N 3.72%) .

How is the stereochemical configuration of this compound confirmed?

Methodological Answer:

  • Optical Purity : Measure enantiomeric excess (ee) using chiral HPLC or polarimetry. Reported optical purity is 98.7% .
  • X-ray Crystallography : Resolve absolute configuration by analyzing single-crystal diffraction data, comparing with reference structures of related aporphine derivatives .

What receptor binding assays are suitable for evaluating its dopamine agonist activity?

Methodological Answer:

  • Radioligand Competition Assays : Use [³H]-dopamine or [³H]-SCH-23390 (D1-like receptor antagonist) in striatal membrane preparations. Compare IC₅₀ values with reference agonists like R(+)-6-Bromo-APB hydrobromide .
  • Functional Assays : Measure cAMP accumulation in HEK-293 cells expressing human D1 or D2 receptors to assess agonist efficacy .

Advanced Research Questions

How does this compound’s selectivity for dopamine receptor subtypes compare to structurally related analogs?

Methodological Answer:

  • Comparative Binding Studies : Screen against D1, D2, D3, and 5-HT receptors using transfected cell lines. For example:
    • D1 vs. D2 Selectivity : R(-)-N-Allylnorapomorphine shows higher affinity for D1-like receptors (pIC₅₀ ~8.2) compared to D2 (pIC₅₀ ~6.5), similar to R(-)-Propylnorapomorphine .
    • Cross-Reactivity : Test against 5-HT1A/1B receptors (e.g., using 8-OH-DPAT hydrobromide as a control) to rule out off-target effects .

How can contradictory data on its in vitro vs. in vivo efficacy be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess bioavailability and blood-brain barrier penetration using LC-MS/MS in rodent plasma/brain homogenates.
  • Metabolic Stability : Incubate with liver microsomes to identify oxidative degradation products (e.g., allyl group metabolism) .
  • Dose-Response in Disease Models : Compare behavioral outcomes (e.g., locomotor activity in Parkinsonian rats) with in vitro receptor activation data .

What experimental strategies mitigate solubility limitations in aqueous buffers?

Methodological Answer:

  • Co-Solvent Systems : Use 0.1N NaOH (aq) or DMSO/water mixtures (≤5% DMSO) to enhance solubility without inducing aggregation .
  • Lipid-Based Formulations : Encapsulate in liposomes or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to improve bioavailability for in vivo studies .

How can its pharmacological effects be validated in complex disease models (e.g., cancer or neurodegenerative disorders)?

Methodological Answer:

  • Cancer Stem Cell Models : Use high-throughput screens (e.g., bioluminescence-based assays) to evaluate inhibition of SCLC tumor growth via dopamine signaling modulation .
  • Neurodegenerative Models : Test in α-synuclein-overexpressing mice (Parkinson’s disease) with endpoints like tyrosine hydroxylase activity and dopamine metabolite levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.